molecular formula C18H26O10 B2962417 (2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol CAS No. 67412-74-2

(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol

Cat. No. B2962417
CAS RN: 67412-74-2
M. Wt: 402.396
InChI Key: SKUMUKAMXQEGMM-FNAHJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol” is a complex organic molecule. It contains galactosamine and hydroxybenzoic acid groups, which can be used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C76H52O46, and it has a molecular weight of 1701.2 . It contains several functional groups, including hydroxyl groups, ether bonds, and benzoyl groups. The presence of multiple stereocenters indicates that this compound can exist in various stereoisomers .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored at 2-8°C, away from light and in a dry environment . The presence of multiple hydroxyl groups suggests that it is likely to be highly polar and may have strong hydrogen bonding interactions.

Scientific Research Applications

Diversity-Oriented Synthesis

The compound is related to a class of substances that are synthesized through diversity-oriented synthesis techniques. For example, a study by Zaware et al. (2011) discusses the oxidative carbon-hydrogen bond activation and click chemistry to create a library of substituted tetrahydropyrans, which are structurally related to the compound . This method enables the rapid generation of diverse non-natural compounds for screening against a variety of biological targets (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Polysaccharide-Type Polymers

Komada, Okada, and Sumitomo (1978) explored the syntheses and properties of polysaccharide-type polymers, specifically poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene). Their research contributes to understanding how structural elements similar to those in the queried compound can be utilized in the creation of new materials with specific properties, such as water sorption akin to natural dextran (Komada, Okada, & Sumitomo, 1978).

Disaccharide Mimetics

The development of C-linked disaccharide mimetics is another application area. Harding et al. (2003) described the use of dipyranones for synthesizing novel C-linked disaccharide analogs, demonstrating the compound's potential in creating molecules that can mimic the biological activity of natural sugars. This research suggests the relevance of the compound's structure in designing bioactive molecules (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

Green Chemistry and Catalysis

Aghazadeh and Nikpassand (2019) reported on the use of 2-amino glucose (structurally related to the compound ) for synthesizing a magnetically recoverable nanocatalyst for green chemistry applications. This study highlights the compound's utility in environmentally friendly synthetic processes, showcasing its potential in catalysis and sustainable chemistry (Aghazadeh & Nikpassand, 2019).

Safety and Hazards

This compound is classified as harmful and can cause serious eye irritation . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment.

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10/c19-6-10-12(20)14(22)16(24)18(27-10)28-11-8-26-17(15(23)13(11)21)25-7-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13+,14+,15-,16-,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUMUKAMXQEGMM-FNAHJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol

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